molecular formula C14H23NO2 B14804279 2-((3r,5r,7r)-adamantan-1-yl)-N-methoxy-N-methylacetamide

2-((3r,5r,7r)-adamantan-1-yl)-N-methoxy-N-methylacetamide

Cat. No.: B14804279
M. Wt: 237.34 g/mol
InChI Key: SFBWRXRDLRGYNO-UHFFFAOYSA-N
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Description

2-((3r,5r,7r)-Adamantan-1-yl)-N-methoxy-N-methylacetamide (CAS: 1455369-17-1) is a synthetic adamantane-derived acetamide with the molecular formula C₁₄H₂₃NO₂ (MW: 237.34 g/mol). The adamantane moiety, a rigid bicyclic hydrocarbon, confers enhanced lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry and drug design. This compound features a methoxy-methylamide group (-N(OCH₃)CH₃) attached to the adamantane core via an acetyl linker.

Spectral characterization (e.g., ESI-HRMS, ¹H/¹³C-NMR) confirms its structure, as evidenced by synthetic protocols for analogous adamantane-acetamide derivatives . It is commercially available as a biochemical intermediate for pharmaceuticals, antimicrobial agents, and targeted protein degradation studies .

Properties

IUPAC Name

2-(1-adamantyl)-N-methoxy-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-15(17-2)13(16)9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBWRXRDLRGYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC12CC3CC(C1)CC(C3)C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3r,5r,7r)-adamantan-1-yl)-N-methoxy-N-methylacetamide typically involves the reaction of adamantanone with N-methoxy-N-methylacetamide under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((3r,5r,7r)-adamantan-1-yl)-N-methoxy-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantanone derivatives, while substitution reactions can produce a variety of substituted adamantane compounds.

Scientific Research Applications

2-((3r,5r,7r)-adamantan-1-yl)-N-methoxy-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-((3r,5r,7r)-adamantan-1-yl)-N-methoxy-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

(a) Adamantane Core Modifications

  • The target compound lacks extended aromatic or heterocyclic substituents seen in Ad-JQ1 (chlorophenyl-triazolodiazepine) or APA (phenoxy group), resulting in lower molecular weight and distinct pharmacokinetic profiles. Its compact structure may enhance blood-brain barrier penetration compared to bulkier derivatives .
  • Dimeric γ-AApeptide (13) utilizes adamantane’s hydrophobicity to enhance membrane interaction, enabling potent antibacterial activity. The target compound’s monomeric structure likely limits such effects but improves synthetic accessibility .

(b) Functional Group Variations

  • The methoxy-methylamide group (-N(OCH₃)CH₃) in the target compound contrasts with the HyT13 ligand ’s chlorohexyloxy chain, which facilitates hydrophobic tagging. This difference highlights how substituent polarity dictates mechanistic pathways (e.g., protein degradation vs. membrane disruption) .
  • 3.0 ’s benzylpiperazine moiety enables antiviral activity by binding to the Ebola GP protein, a mechanism absent in the target compound. This underscores the role of tailored substituents in target specificity .

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